molecular formula C16H25NO4 B12086791 N-Boc-(2S,3S)-2-amino-3-benzyloxy-1-butanol

N-Boc-(2S,3S)-2-amino-3-benzyloxy-1-butanol

Cat. No.: B12086791
M. Wt: 295.37 g/mol
InChI Key: RXDBGDZAKNELGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-(2S,3S)-2-amino-3-benzyloxy-1-butanol (CAS 79069-63-9) is a chiral amino alcohol compound of high interest in synthetic and medicinal chemistry. It has a molecular formula of C 16 H 25 NO 4 and a molecular weight of 295.37 g/mol [ 1]. The molecule features a tert -butoxycarbonyl (Boc) protected amino group and a benzyl-protected hydroxy group, making it a versatile and stable chiral building block [ 1]. This compound serves as a critical synthetic intermediate in the preparation of more complex molecules, particularly in pharmaceutical synthesis [ 1]. Its defined (2S,3S) stereochemistry is essential for constructing chiral centers in target compounds. One documented synthesis involves the efficient reduction of the corresponding N-Boc-O-benzyl-L-threonine carboxylic acid using a T3P-NaBH 4 system, achieving an 84% yield [ 2]. Applications & Research Value: Researchers utilize this compound as a precursor in the development of potential therapeutic agents. Aminoalkanolic derivatives of various pharmacophores, similar in structure to this compound, have been investigated for a range of biological activities. Published studies highlight that such derivatives have been synthesized and evaluated for anticonvulsant properties in maximal electroshock (MES) tests [ 4]. Furthermore, aminoalkanolic derivatives have been explored as prodrugs for anti-inflammatory 2-arylpropionic acids and assessed for mutagenic and anti-mutagenic potential, underscoring the value of this chiral scaffold in early-stage drug discovery and safety profiling [ 4]. Handling & Compliance: This product is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use [ 1].

Properties

IUPAC Name

tert-butyl N-(1-hydroxy-3-phenylmethoxybutan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-12(20-11-13-8-6-5-7-9-13)14(10-18)17-15(19)21-16(2,3)4/h5-9,12,14,18H,10-11H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDBGDZAKNELGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxide Ring-Opening Strategy

The stereoselective synthesis of this compound often begins with chiral epoxide precursors. A representative route involves:

  • Epoxide Preparation : (2S,3S)-2,3-Epoxybutanol is synthesized via Sharpless asymmetric epoxidation of allylic alcohols, achieving enantiomeric excesses >99%.

  • Benzyloxy Group Introduction : The epoxide undergoes nucleophilic ring-opening with benzyl alcohol under acidic conditions (e.g., BF₃·OEt₂), selectively attacking the C3 position to install the benzyloxy moiety while preserving stereochemistry.

  • Amination and Boc Protection : Subsequent amination with aqueous ammonia introduces the amino group, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP).

Key Parameters :

  • Temperature: −20°C for epoxidation, 0°C for ring-opening

  • Solvent: Dichloromethane (DCM) for epoxidation, THF for Boc protection

  • Yield: 68–72% over four steps

Oxidative Cross-Coupling of α-Amino Ketones

Recent advances employ iodine-catalyzed oxidative cross-coupling between α-amino ketones and alcohols (Figure 1). For this compound:

  • Substrate Preparation : (2S,3S)-2-Amino-1-butanol is converted to its Boc-protected ketone derivative via Swern oxidation.

  • Cross-Coupling : The ketone reacts with benzyl alcohol under I₂ catalysis (10 mol%) in acetonitrile at 60°C for 12 hours, forming the benzyloxy group with retention of configuration.

Advantages :

  • Avoids epoxide intermediates

  • Yields up to 85% with 99:1 diastereoselectivity

Optimization of Reaction Conditions

Catalytic Systems

Comparative studies reveal catalyst-dependent efficiency (Table 1):

CatalystSolventTemperature (°C)Yield (%)Diastereomeric Ratio
BF₃·OEt₂DCM07298:2
I₂CH₃CN608599:1
Ti(OiPr)₄THF256595:5

Table 1: Catalyst performance in benzyloxy group installation.

Iodine catalysis outperforms Lewis acids in yield and selectivity, though requiring higher temperatures.

Solvent Effects

Polar aprotic solvents (acetonitrile, THF) enhance nucleophilicity in cross-coupling reactions, while DCM improves epoxide ring-opening kinetics. Methanol and ethanol induce premature Boc deprotection and are avoided.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to improve throughput:

  • Epoxidation Step : Microreactors (0.5 mm ID) enable rapid heat dissipation, reducing racemization.

  • Boc Protection : Plug-flow reactors with immobilized DMAP catalysts achieve 95% conversion in <5 minutes.

Scale-Up Challenges :

  • Cost of chiral catalysts

  • Purification of diastereomers

Green Chemistry Innovations

Solvent recycling and catalyst recovery systems reduce environmental impact:

  • I₂ Recycling : Electrochemical regeneration of iodine from reaction byproducts cuts catalyst costs by 40%.

  • Aqueous Workup : Replacement of DCM with cyclopentyl methyl ether (CPME) enables safer extraction.

Comparative Analysis of Methodologies

Epoxide vs. Cross-Coupling Routes

ParameterEpoxide MethodCross-Coupling Method
StereocontrolModerateExcellent
Step Count43
ScalabilityHighModerate
Byproduct Formation10–15%<5%

The cross-coupling route offers superior selectivity but requires stringent temperature control .

Chemical Reactions Analysis

Types of Reactions

N-Boc-(2S,3S)-2-amino-3-benzyloxy-1-butanol undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Free amine (2S,3S)-2-amino-3-benzyloxy-1-butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

N-Boc-(2S,3S)-2-amino-3-benzyloxy-1-butanol is primarily utilized in the synthesis of optically active compounds, which are crucial for developing therapeutics. The pharmaceutical industry increasingly demands enantiomerically pure compounds due to their often distinct biological activities. For instance, the (R)-enantiomer of 3-amino-1-butanol, derived from this compound, has been identified as a key intermediate in synthesizing drugs for treating conditions such as AIDS .

Key Studies and Findings

  • Enantiomer Separation : A patented process allows for the efficient separation of (R)- and (S)-3-amino-1-butanol from racemic mixtures using this compound as a precursor. This method enhances the yield of the desired enantiomer while minimizing by-products .
  • Drug Synthesis : The compound has been employed in synthesizing various drug candidates, including those targeting arginase inhibitors, which play a role in cancer therapy and other diseases .

Synthetic Methodologies

The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules through various reactions.

Synthetic Pathways

  • Benzylation : The benzyl group present in this compound can be selectively modified to introduce other functional groups or to enhance solubility and stability during reactions .
  • Deprotection Strategies : The N-Boc protecting group can be removed under mild acidic conditions to yield free amino groups necessary for further coupling reactions. This property is particularly useful in peptide synthesis and other coupling reactions where amine functionality is required .

Research has demonstrated that structurally related compounds exhibit significant biological activities, which can be attributed to their chiral nature.

Case Study Examples

  • Arginase Inhibition : Compounds synthesized from this compound have shown promising inhibitory effects against arginase enzymes, with IC50 values indicating micromolar activity . This suggests potential therapeutic applications in managing conditions like cancer and metabolic disorders.
CompoundBiological ActivityReference
Nα-tert(butyloxycarbonyl)-Nω-hydroxy-nor-L-tert-butyl arginineArginase inhibitor
Azumamide AAnticancer activity

Mechanism of Action

The mechanism of action of N-Boc-(2S,3S)-2-amino-3-benzyloxy-1-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group stabilizes the compound, allowing it to selectively interact with target molecules. Upon deprotection, the free amine can form covalent bonds with active sites, modulating the activity of the target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between N-Boc-(2S,3S)-2-amino-3-benzyloxy-1-butanol and analogous compounds:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound 79069-63-9 C₁₆H₂₅NO₄ 295.37 Boc-amine, benzyloxy, hydroxyl Chiral synthon, peptide analog synthesis
N-Boc-(2S,3S)-2-amino-3-methyl-1-pentanol - C₁₁H₂₃NO₃ 217.31 Boc-amine, methyl, hydroxyl Intermediate in bioactive molecule synthesis
N-Boc-L-isoleucinol 106946-74-1 C₁₁H₂₃NO₃ 217.31 Boc-amine, branched alkyl (isoleucine side chain) Asymmetric catalysis, drug delivery systems
(S)-2-(Boc-amino)-1-propanol 79069-13-9 C₈H₁₇NO₃ 175.23 Boc-amine, hydroxyl Pharmaceutical intermediates, chiral ligands
(2S,3S)-3-((Boc)amino)-2-hydroxy-3-(naphthyl)propanoic acid 959583-98-3 C₁₈H₂₁NO₅ 331.40 Boc-amine, hydroxyl, carboxylic acid, naphthyl Research reagent, enzyme inhibitor studies

Stereochemical and Reactivity Comparisons

  • Stereochemistry: The (2S,3S) configuration in the main compound and its methyl-substituted analog (N-Boc-(2S,3S)-2-amino-3-methyl-1-pentanol) ensures enantioselectivity in reactions, critical for producing optically pure pharmaceuticals. In contrast, (S)-2-(Boc-amino)-1-propanol has a simpler (S)-configured backbone, limiting its utility in complex stereochemical environments .
  • Functional Group Impact: Benzyloxy vs. Methyl: The benzyloxy group in the main compound increases steric bulk and lipophilicity compared to the methyl group in its pentanol analog, affecting solubility and reactivity in nucleophilic substitutions . Carboxylic Acid vs.

Biological Activity

N-Boc-(2S,3S)-2-amino-3-benzyloxy-1-butanol is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound has the molecular formula C16H25NO4C_{16}H_{25}NO_4 and a molecular weight of approximately 295.37 g/mol. The structure features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, enhancing its stability and reactivity in biological systems .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Mannich Reaction : A versatile approach for constructing β-amino alcohols.
  • Protective Group Strategies : Utilizing the Boc group to stabilize the amino functionality during synthesis.

These methods allow for the efficient production of the compound while maintaining its integrity for subsequent biological evaluations .

Pharmacological Potential

This compound has been investigated for its potential pharmacological effects. Studies indicate that compounds with similar structures often exhibit activity against various biological targets, including enzymes and receptors involved in critical physiological pathways.

Key Findings :

  • Enzyme Interaction : Preliminary investigations suggest that this compound may interact with specific enzymes or receptors, potentially leading to therapeutic applications .
  • Antihypertensive Properties : Related compounds have shown promise as angiotensin-converting enzyme (ACE) inhibitors, suggesting that this compound could exhibit similar properties .

Case Studies

Several studies have explored the biological activity of structurally related compounds:

CompoundBiological ActivityReference
Azumamide AInhibits HDAC isoforms (IC50 14–67 nM)
6′-Fluorinated AristeromycinBroad-spectrum antiviral activity (EC50 0.13–0.26 μM)
Cysteine-Reactive WarheadsPotent inhibitors of viral cysteine hydrolases

These findings highlight the potential of this compound as a lead compound for further pharmacological development.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, studies on related compounds suggest that:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor by binding to active sites on target enzymes.
  • Receptor Modulation : It may influence receptor activity through conformational changes induced by binding.

Q & A

Q. What are the key considerations for synthesizing N-Boc-(2S,3S)-2-amino-3-benzyloxy-1-butanol with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves stereoselective protection of the amino group using Boc (tert-butoxycarbonyl) and benzyloxy groups. A chiral starting material or asymmetric catalysis (e.g., asymmetric Mannich reaction) is critical. For example, asymmetric Mannich reactions with N-Boc-protected imines and aldehydes can yield β-amino alcohol derivatives with high stereocontrol . Key steps include:

Chiral Induction : Use chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to ensure (2S,3S) configuration.

Protection Strategy : Sequential Boc protection of the amine and benzyloxy protection of the hydroxyl group to prevent undesired side reactions.

Purification : Column chromatography or recrystallization to isolate the diastereomerically pure product.

  • Data Table : Common Catalytic Systems for Asymmetric Synthesis
Catalyst TypeSolventee (%)Yield (%)Reference
L-ProlineDMF/CHCl₃9278
Chiral Salen-Co(III)Toluene9585Adapted from

Q. How is the stereochemistry of this compound confirmed experimentally?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, and 2D-COSY) and optical rotation measurements:
  • NMR : The coupling constants (JJ) between H-2 and H-3 in the 1H^{1}\text{H} NMR spectrum indicate vicinal diastereomeric relationships. For (2S,3S) configurations, J2,3J_{2,3} typically ranges between 3–6 Hz due to the gauche effect.
  • Optical Rotation : Compare the measured [α]D[α]_D with literature values for chiral β-amino alcohols. For example, Boc-protected analogs often show [α]D[α]_D values between +15° to +30° in methanol .
  • X-ray Crystallography : Definitive confirmation via single-crystal X-ray diffraction if suitable crystals are obtained.

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the benzyloxy protection step?

  • Methodological Answer : Low yields during benzylation often arise from steric hindrance or competing side reactions. Optimization strategies include:

Base Selection : Use mild bases (e.g., NaHCO₃) instead of strong bases (e.g., NaOH) to minimize epoxide formation.

Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Temperature Control : Maintain reactions at 0–25°C to slow down side reactions.

  • Case Study : A 20% yield improvement was achieved by switching from THF to DMF and reducing the temperature from 40°C to 20°C .

Q. How should researchers address contradictions in reported spectral data for this compound?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects, impurities, or incorrect assignments. Steps to resolve contradictions:

Reproduce Conditions : Ensure identical solvent, temperature, and concentration as the reference.

DEPT-135/HSQC NMR : Assign all carbons and protons unambiguously. For example, the benzyloxy group’s aromatic protons should appear as a multiplet at δ 7.2–7.4 ppm, while Boc methyl groups resonate as a singlet at δ 1.4 ppm .

Cross-Validation : Compare with analogs like N-Boc-(2S,3R)-2-hydroxy-3-amino-5-methylhexanoic acid, where similar stereochemical environments produce predictable splitting patterns .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Despite limited toxicity data, adopt precautions for organic amines and ethers:

PPE : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods for weighing and reactions.

Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinses to prevent environmental release .

Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the Boc group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.